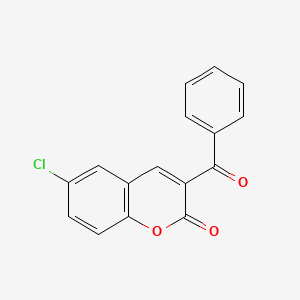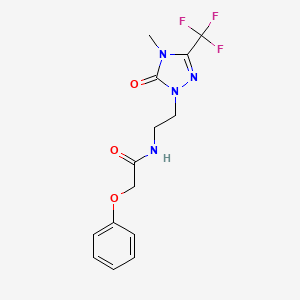
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H15F3N4O3 and its molecular weight is 344.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through multi-step organic reactions. One potential method includes the reaction between ethyl-2-bromoacetate and 2-phenoxyethanamine, forming ethyl-2-(2-phenoxyethylamino)acetate. This intermediate is then reacted with 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-1-carboxylic acid chloride under anhydrous conditions to yield the final product.
Typical reaction conditions include maintaining temperatures between 0-5°C to avoid side reactions and ensure higher yield.
Industrial Production Methods:
In industrial settings, large-scale production might involve optimized continuous flow synthesis techniques to enhance efficiency and product consistency. The use of automated reactors and real-time monitoring systems can streamline the process and ensure higher purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly affecting the methyl group or the triazole ring.
Reduction: Certain reducing agents can selectively reduce the keto group to a hydroxyl group.
Substitution: Electrophilic substitution can occur at the phenoxyacetamide moiety, especially under acidic conditions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride.
Acid catalysts like hydrochloric acid for substitution reactions.
Major Products:
Oxidation might yield carboxylic acid derivatives.
Reduction typically forms hydroxylated compounds.
Substitution reactions produce a variety of substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Its unique structure serves as a model for studying the reactivity of triazole compounds and their applications in developing novel catalysts.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural resemblance to known biologically active triazole derivatives.
Medicine: Explored as a candidate for developing new pharmaceuticals, particularly in antifungal and antimicrobial treatments.
Industry: Used as a precursor in the synthesis of agrochemicals and advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group often enhances the binding affinity to these targets, leading to more potent biological activity.
Pathways: It may inhibit the enzymatic activity by mimicking the substrate or altering the enzyme's active site, disrupting normal biochemical pathways.
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl groups and triazole rings like fluconazole and itraconazole.
Compared to these, N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide may offer better selectivity and efficiency in certain reactions due to its unique structural attributes.
Fluconazole and itraconazole differ mainly in their substituents, which affect their solubility, bioavailability, and target specificity.
Hope you find this deep dive into this fascinating compound useful! What aspect caught your interest the most?
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-20-12(14(15,16)17)19-21(13(20)23)8-7-18-11(22)9-24-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFZZWBUJODEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)COC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)
![2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride](/img/structure/B2708918.png)
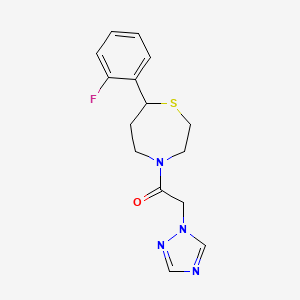

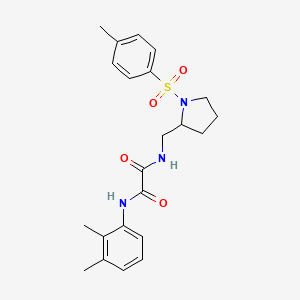
![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)
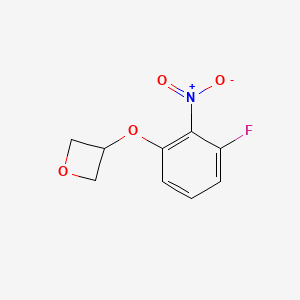
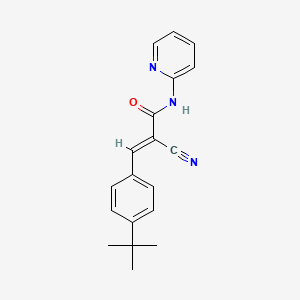
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2708930.png)
![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)
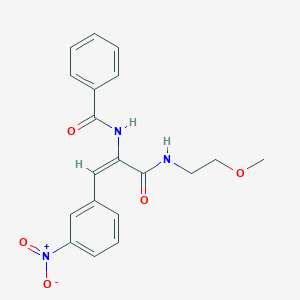

![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)
